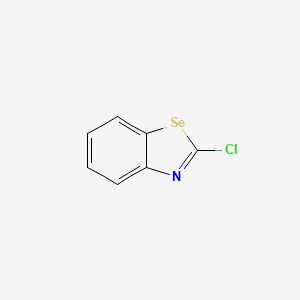

Benzoselenazole, 2-chloro-

Description

BenchChem offers high-quality Benzoselenazole, 2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoselenazole, 2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85902-47-2 |

|---|---|

Molecular Formula |

C7H4ClNSe |

Molecular Weight |

216.54 g/mol |

IUPAC Name |

2-chloro-1,3-benzoselenazole |

InChI |

InChI=1S/C7H4ClNSe/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |

InChI Key |

GAOGPNYSGYFOHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C([Se]2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Chlorobenzoselenazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and predicted characterization profile for the novel compound 2-chlorobenzoselenazole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established synthetic methodologies and spectroscopic data from analogous sulfur- and selenium-containing heterocyclic compounds. The guide provides detailed, plausible experimental protocols for a multi-step synthesis, predicted spectral data summarized in tabular format, and a clear visualization of the synthetic workflow. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of 2-chlorobenzoselenazole and its potential applications.

Proposed Synthesis of 2-Chlorobenzoselenazole

The proposed synthesis of 2-chlorobenzoselenazole is a two-step process analogous to the well-established synthesis of 2-chlorobenzothiazole. The strategy involves the initial synthesis of a 2-mercaptobenzoselenazole intermediate, followed by a chlorination reaction.

Workflow for the Synthesis of 2-Chlorobenzoselenazole

Caption: Proposed two-step synthesis of 2-chlorobenzoselenazole.

Experimental Protocols

Step 1: Synthesis of 2-Mercaptobenzoselenazole

This procedure is adapted from the synthesis of 2-mercaptobenzothiazole from 2-aminothiophenol.

Materials:

-

2-Aminoselenophenol

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoselenophenol (1 equivalent) in ethanol.

-

To this solution, add a solution of potassium hydroxide (1.1 equivalents) in ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a beaker of cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid until a precipitate is formed.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-mercaptobenzoselenazole.

Step 2: Chlorination of 2-Mercaptobenzoselenazole to 2-Chlorobenzoselenazole

This protocol is based on the chlorination of 2-mercaptobenzothiazole using sulfuryl chloride.[1][2]

Materials:

-

2-Mercaptobenzoselenazole

-

Sulfuryl Chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend 2-mercaptobenzoselenazole (1 equivalent) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Add sulfuryl chloride (2-3 equivalents) dropwise to the cooled suspension with stirring.

-

After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chlorobenzoselenazole.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Predicted Characterization Data for 2-Chlorobenzoselenazole

The following tables summarize the predicted physicochemical and spectroscopic data for 2-chlorobenzoselenazole. These predictions are based on the known data of structurally similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₄ClNSe |

| Molecular Weight | 216.53 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Expected to be > 200 °C at atmospheric pressure |

| Melting Point | Estimated in the range of 20-40 °C |

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.8 - 8.0 | d | 1H | Aromatic Proton |

| 7.6 - 7.8 | d | 1H | Aromatic Proton |

| 7.3 - 7.5 | t | 1H | Aromatic Proton |

| 7.2 - 7.4 | t | 1H | Aromatic Proton |

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 160 - 165 | C=N |

| 150 - 155 | Quaternary Aromatic C |

| 130 - 135 | Quaternary Aromatic C |

| 125 - 130 | Aromatic CH |

| 123 - 128 | Aromatic CH |

| 120 - 125 | Aromatic CH |

| 110 - 115 | Aromatic CH |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 1600 - 1620 | Medium | C=N stretch |

| 1450 - 1580 | Strong | Aromatic C=C ring stretch |

| 1000 - 1100 | Strong | C-Cl stretch |

| 750 - 800 | Strong | Aromatic C-H out-of-plane bend |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 217/215 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl and Se) |

| 180 | [M - Cl]⁺ |

| 136 | [M - Se]⁺ (less likely) |

| 109 | [C₆H₄NSe]⁺ |

| 77 | [C₆H₅]⁺ |

Safety Considerations

-

Selenium Compounds: Selenium-containing reagents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Carbon Disulfide: CS₂ is highly flammable and toxic. It should be handled with extreme care in a fume hood, away from ignition sources.

-

Sulfuryl Chloride: SO₂Cl₂ is a corrosive and toxic liquid. It reacts violently with water. All manipulations should be performed in a fume hood with appropriate PPE.

-

Chlorinated Solvents: Dichloromethane is a suspected carcinogen. Handle with care and use appropriate ventilation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of 2-chlorobenzoselenazole. The proposed synthetic route is based on robust and well-documented chemical transformations of analogous compounds. The predicted characterization data offers a valuable reference for researchers aiming to synthesize and identify this novel heterocyclic compound. It is anticipated that this guide will facilitate further research into the properties and potential applications of 2-chlorobenzoselenazole in various scientific and industrial fields.

References

An In-depth Technical Guide on 2-Chlorobenzoselenazole: Synthesis, Properties, and Reactivity Profile

Introduction

Benzoselenazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique biological activities and photophysical properties. The incorporation of a selenium atom into the benzothiazole scaffold can modulate the electronic and steric properties of the molecule, potentially leading to enhanced therapeutic efficacy or novel material characteristics. The 2-chloro-substituted derivative, in particular, is a versatile intermediate for further chemical modifications, allowing for the introduction of various functional groups at the 2-position. This guide outlines a plausible synthetic pathway to 2-chlorobenzoselenazole, presents an estimation of its key physical and chemical properties based on its sulfur analogue, and discusses its expected chemical reactivity.

Proposed Synthesis of 2-Chlorobenzoselenazole

While a specific protocol for the synthesis of 2-chlorobenzoselenazole is not documented, a plausible and efficient two-step synthetic route can be proposed by analogy to the well-established synthesis of 2-chlorobenzothiazole. This approach involves the initial formation of 2-mercaptobenzoselenazole, followed by a chlorination reaction.

Experimental Protocol

Step 1: Synthesis of 2-Mercaptobenzoselenazole

This step can be achieved through the reaction of 2-aminoselenophenol with carbon disulfide.

-

Materials: 2-Aminoselenophenol, carbon disulfide, ethanol, potassium hydroxide.

-

Procedure: A solution of 2-aminoselenophenol in ethanol is treated with an equimolar amount of potassium hydroxide to form the corresponding potassium salt. To this solution, an equimolar amount of carbon disulfide is added dropwise at room temperature. The reaction mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC). Upon cooling, the product, 2-mercaptobenzoselenazole, precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of 2-Chlorobenzoselenazole

The chlorination of 2-mercaptobenzoselenazole can be accomplished using a chlorinating agent such as sulfuryl chloride.[1][2]

-

Materials: 2-Mercaptobenzoselenazole, sulfuryl chloride, inert solvent (e.g., dichloromethane or toluene).

-

Procedure: 2-Mercaptobenzoselenazole is dissolved in an inert solvent and cooled in an ice bath. Sulfuryl chloride (in slight excess) is added dropwise to the stirred solution. The reaction is typically exothermic and should be maintained at a low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for a few hours. The solvent and excess sulfuryl chloride are then removed under reduced pressure to yield crude 2-chlorobenzoselenazole, which can be further purified by distillation or chromatography.

Proposed Synthetic Workflow

The logical relationship of the proposed two-step synthesis is depicted in the following workflow diagram.

Estimated Physical and Chemical Properties

In the absence of experimental data for 2-chlorobenzoselenazole, the properties of its sulfur analog, 2-chlorobenzothiazole, can provide a reasonable estimation. The physical properties are expected to be similar, with slight variations due to the larger atomic radius and higher atomic weight of selenium compared to sulfur.

| Property | 2-Chlorobenzothiazole (CAS: 615-20-3) | 2-Chlorobenzoselenazole (Estimated) |

| Molecular Formula | C₇H₄ClNS | C₇H₄ClNSe |

| Molecular Weight | 169.63 g/mol [3] | ~216.53 g/mol |

| Appearance | White or colorless to light yellow liquid/solid[4] | Colorless to pale yellow liquid/solid |

| Melting Point | 21-23 °C[3] | Expected to be in a similar range, possibly slightly higher |

| Boiling Point | 141 °C / 30 mmHg[3] | Expected to be higher due to increased molecular weight |

| Density | 1.303 g/mL at 25 °C[3] | Expected to be higher |

| Refractive Index | n20/D 1.637[3] | Expected to be higher |

| Solubility | Insoluble in water; soluble in organic solvents[5] | Expected to be insoluble in water and soluble in common organic solvents |

Chemical Reactivity

The reactivity of 2-chlorobenzoselenazole is predicted to be analogous to that of 2-chlorobenzothiazole, primarily characterized by the susceptibility of the C2-Cl bond to nucleophilic substitution.[4][6] The electron-withdrawing nature of the chlorine atom and the aromatic benzoselenazole ring system makes the C2 position electrophilic.

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position is a good leaving group and can be readily displaced by a variety of nucleophiles. This makes 2-chlorobenzoselenazole a valuable precursor for the synthesis of a wide range of 2-substituted benzoselenazole derivatives.

-

Amination: Reaction with primary or secondary amines would yield 2-aminobenzoselenazole derivatives.[6]

-

Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base would lead to the formation of 2-alkoxy- or 2-aryloxybenzoselenazoles.

-

Thiolation: Reaction with thiols would result in the formation of 2-thioether derivatives.

These reactions significantly expand the chemical space accessible from the 2-chlorobenzoselenazole scaffold, enabling the synthesis of diverse compounds for biological screening and materials development.

Conclusion

While direct experimental data for 2-chlorobenzoselenazole is currently lacking in the scientific literature, this guide provides a robust predictive framework for its synthesis, physical properties, and chemical reactivity. The proposed synthetic route, based on well-established methodologies for analogous compounds, offers a clear and feasible pathway for its preparation. The estimated properties, derived from its close structural analog 2-chlorobenzothiazole, serve as a valuable reference for experimental design. The anticipated reactivity highlights its potential as a versatile intermediate for the synthesis of a wide array of novel benzoselenazole derivatives. It is hoped that this technical guide will stimulate further research into this promising, yet underexplored, class of heterocyclic compounds.

References

- 1. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-氯苯并噻唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chlorobenzoselenazole and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chlorobenzoselenazole, a heterocyclic organoselenium compound. Due to the limited availability of data for this specific molecule, this guide also includes comparative information for its well-characterized sulfur analog, 2-chlorobenzothiazole. The content herein is intended to serve as a foundational resource for researchers interested in the synthesis, properties, and potential applications of benzoselenazoles.

Physicochemical Properties

A specific CAS (Chemical Abstracts Service) registry number for 2-chlorobenzoselenazole could not be retrieved from available databases, suggesting it is a novel or less-documented compound. However, its molecular weight has been calculated based on its chemical formula. For comparative purposes, the properties of 2-chlorobenzothiazole are also presented.

| Property | 2-Chlorobenzoselenazole (Calculated) | 2-Chlorobenzothiazole[1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₄ClNSe | C₇H₄ClNS |

| Molecular Weight | 216.53 g/mol | 169.63 g/mol [1][2][3][4][5][6][7] |

| CAS Number | Not Found | 615-20-3[1][2][3][4][5][6][7] |

Synthesis of Benzoselenazoles: An Exemplary Protocol

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 2-(1-Piperidyl)-1,3-benzoselenazole [8]

-

Preparation: A flame-dried flask is charged with selenium (1.0 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) in tetrahydrofuran (THF) (3 mL).

-

Addition of Reactants: To this mixture, 2-bromophenyl isocyanide (1.1 mmol), piperidine (1.2 mmol), and copper(I) iodide (CuI) (0.01 mmol) are added at room temperature.

-

Reaction: The reaction mixture is stirred for 12 hours at room temperature.

-

Work-up: The mixture is then poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with diethyl ether (Et₂O).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Below is a generalized workflow for the synthesis of substituted benzoselenazoles.

Potential Biological Activities of Benzoselenazoles

Benzoselenazoles are a class of organoselenium compounds that have garnered significant interest due to their diverse biological activities. While research on 2-chlorobenzoselenazole is limited, the broader class of benzoselenazoles has been reported to exhibit a range of pharmacological properties, including antioxidant, antitumor, and antibacterial effects.[9][10][11] The incorporation of selenium into heterocyclic structures can significantly influence their biological activity.

The potential therapeutic applications of benzoselenazoles stem from their unique redox properties and their ability to interact with various biological targets. For instance, some organoselenium compounds are known to inhibit enzymes such as thioredoxin reductase, which is a key player in cellular redox balance.[12][13]

Illustrative Signaling Pathway

Given the nascent stage of research on 2-chlorobenzoselenazole, a specific signaling pathway modulated by this compound has not been elucidated. However, based on the known activities of related heterocyclic compounds and organoselenium agents, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action, such as the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.

References

- 1. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 615-20-3 CAS MSDS (2-Chlorobenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Chlorobenzothiazole 99 615-20-3 [sigmaaldrich.com]

- 6. 2-クロロベンゾチアゾール - [sigmaaldrich.com]

- 7. 2-Chlorobenzothiazole 99 615-20-3 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. jsynthchem.com [jsynthchem.com]

- 13. jsynthchem.com [jsynthchem.com]

Technical Guide: Solubility and Synthesis of 2-Chlorobenzoselenazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzoselenazole is a heterocyclic compound of interest in various fields of chemical research, particularly in the synthesis of more complex molecules and materials. A thorough understanding of its physical and chemical properties, including its solubility in organic solvents, is crucial for its effective use in experimental and developmental settings. This technical guide aims to provide a comprehensive overview of the available information regarding the solubility of 2-chlorobenzoselenazole, alongside a detailed experimental protocol for its synthesis.

Qualitative Solubility and Solvent Compatibility

Based on documented synthetic procedures, 2-chlorobenzoselenazole exhibits solubility in certain organic solvents under specific conditions. The most direct evidence comes from its synthesis, which involves refluxing in phenol. This indicates that 2-chlorobenzoselenazole is soluble in phenol, particularly at elevated temperatures.

In the broader context of benzoselenazole chemistry and related heterocyclic compounds, it is reasonable to infer that 2-chlorobenzoselenazole may also be soluble in a range of polar aprotic and non-polar organic solvents. Researchers working with this compound should consider empirical testing to determine its solubility in solvents relevant to their specific applications. General solvent classes that may warrant investigation for dissolving 2-chlorobenzoselenazole include:

-

Aromatic hydrocarbons: (e.g., toluene, xylene)

-

Chlorinated solvents: (e.g., dichloromethane, chloroform)

-

Ethers: (e.g., tetrahydrofuran, dioxane)

-

Polar aprotic solvents: (e.g., dimethylformamide, dimethyl sulfoxide)

The lack of precise solubility data highlights an area for future research that would be of significant value to the scientific community.

Experimental Protocol: Synthesis of 2-Chlorobenzoselenazole

The following is a detailed methodology for the synthesis of 2-chlorobenzoselenazole, adapted from established literature.

Materials:

-

2-Mercaptobenzoselenazole

-

Sulfur monochloride (S₂Cl₂)

-

Phenol (for recrystallization, if necessary)

Procedure:

-

In a suitable reaction vessel, place 41 g (0.19 mole) of 2-mercaptobenzoselenazole.

-

With constant stirring, add 30 g (0.22 mole) of sulfur monochloride in small portions. An exothermic reaction will occur.

-

Once the initial exothermic reaction has subsided, apply external heat to the mixture.

-

Continue heating until any frothing ceases, and then reflux the mixture for 30 minutes.

-

Allow the reaction mixture to cool and stand at room temperature overnight.

-

The resulting product is 2-chlorobenzoselenazole. Further purification may be achieved by recrystallization from a suitable solvent such as phenol.

Mandatory Visualizations

To further elucidate the experimental workflow, the following diagram illustrates the synthesis process of 2-chlorobenzoselenazole.

Caption: Workflow for the synthesis of 2-chlorobenzoselenazole.

Data Presentation

Due to the absence of quantitative solubility data for 2-chlorobenzoselenazole in the scientific literature, a structured table for easy comparison cannot be provided at this time. Researchers are encouraged to perform their own solubility studies to generate this valuable data.

Conclusion

While quantitative solubility data for 2-chlorobenzoselenazole remains elusive, this guide provides essential information on its qualitative solvent compatibility and a detailed protocol for its synthesis. The provided workflow diagram offers a clear visual representation of the synthetic process. The information contained herein is intended to support researchers, scientists, and drug development professionals in their work with this important chemical compound. Further research into the physicochemical properties of 2-chlorobenzoselenazole, particularly its solubility in a range of organic solvents, is highly encouraged.

In-depth Technical Guide: The Crystal Structure of 2-Chlorobenzoselenazole

Disclaimer: As of the date of this report, a comprehensive search of scientific literature and crystallographic databases has revealed no publicly available experimental data on the crystal structure of 2-chlorobenzoselenazole. This guide, therefore, outlines a prospective approach for its determination, including proposed experimental protocols and computational workflows.

Introduction

2-Chlorobenzoselenazole is a heterocyclic organic compound of interest due to the presence of the benzoselenazole moiety, a scaffold known for its diverse biological activities. The incorporation of a chlorine atom at the 2-position is anticipated to modulate its physicochemical properties and biological efficacy. Understanding the precise three-dimensional arrangement of atoms within a crystalline solid is paramount for establishing structure-activity relationships (SAR), guiding drug design, and understanding intermolecular interactions. This document provides a projected methodology for the determination of the crystal structure of 2-chlorobenzoselenazole.

Quantitative Data Summary

Due to the absence of experimental crystallographic data for 2-chlorobenzoselenazole, the following table summarizes the currently unavailable quantitative parameters. This table serves as a template for the data that would be obtained from a successful X-ray diffraction experiment.

| Parameter | Expected Data Type | Value |

| Crystal System | Text | To be determined |

| Space Group | Text | To be determined |

| Unit Cell Dimensions | ||

| a (Å) | Floating-point | To be determined |

| b (Å) | Floating-point | To be determined |

| c (Å) | Floating-point | To be determined |

| α (°) | Floating-point | To be determined |

| β (°) | Floating-point | To be determined |

| γ (°) | Floating-point | To be determined |

| Volume (ų) | Floating-point | To be determined |

| Z (molecules/unit cell) | Integer | To be determined |

| Calculated Density (g/cm³) | Floating-point | To be determined |

| R-factor | Floating-point | To be determined |

| wR2 | Floating-point | To be determined |

| Goodness-of-fit (GOF) | Floating-point | To be determined |

Proposed Experimental Protocols

The following protocols are hypothetical and based on general methodologies for the synthesis and crystallization of related heterocyclic compounds.

A plausible synthetic route to 2-chlorobenzoselenazole could involve the cyclization of a suitable precursor, such as 2-aminoselenophenol, with a chlorine-containing one-carbon synthon.

Materials:

-

2-Aminoselenophenol

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Anhydrous toluene

-

Triethylamine

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-aminoselenophenol (1 equivalent) in anhydrous toluene.

-

Add triethylamine (1.1 equivalents) to the solution to act as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of phosgene or triphosgene (0.4 equivalents) in anhydrous toluene to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

The successful growth of single crystals suitable for X-ray diffraction is often a matter of trial and error.

Methods:

-

Slow Evaporation: Dissolve the purified 2-chlorobenzoselenazole in a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: In a sealed chamber, place a concentrated solution of the compound in a less volatile solvent inside a smaller open vial. The chamber also contains a larger volume of a more volatile anti-solvent in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to a lower temperature to induce crystallization.

Logical Workflow for Structure Elucidation

The determination of a novel crystal structure follows a well-defined logical workflow.

Caption: Workflow for Crystal Structure Determination.

Proposed Computational Workflow

In the absence of experimental data, computational modeling can provide valuable insights into the likely crystal structure.

Caption: Computational Crystal Structure Prediction Workflow.

Conclusion

While the crystal structure of 2-chlorobenzoselenazole remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. The proposed experimental and computational workflows offer a clear path forward for researchers in this field. The determination of this structure would be a valuable contribution to the understanding of benzoselenazole chemistry and could accelerate the development of new therapeutic agents.

Spectroscopic Profiling of 2-Chlorobenzoselenazole: A Predictive Technical Guide

Disclaimer: To date, a comprehensive, publicly available experimental spectroscopic dataset for 2-chlorobenzoselenazole has not been reported in the scientific literature. This guide provides a predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-chlorobenzoselenazole based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. The experimental protocols described are generalized standard procedures for the analysis of novel organic compounds.

Predicted Spectroscopic Data

The anticipated spectroscopic data for 2-chlorobenzoselenazole are summarized below. These predictions are derived from the known spectral characteristics of benzoselenazoles, benzothiazoles, and other related heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Chlorobenzoselenazole

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.8 - 8.0 | d | 1H | Ar-H |

| 7.6 - 7.8 | d | 1H | Ar-H |

| 7.4 - 7.6 | t | 1H | Ar-H |

| 7.2 - 7.4 | t | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Chlorobenzoselenazole

| Chemical Shift (δ, ppm) | Assignment |

| 160 - 165 | C2 (C-Cl) |

| 150 - 155 | C7a |

| 135 - 140 | C3a |

| 128 - 132 | C5 |

| 126 - 128 | C6 |

| 124 - 126 | C4 |

| 115 - 120 | C7 |

Infrared (IR) Spectroscopy

Sample Preparation: Thin solid film or KBr pellet

Table 3: Predicted IR Absorption Bands for 2-Chlorobenzoselenazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Medium-Strong | C=N stretch |

| 1500 - 1400 | Strong | Aromatic C=C ring stretch |

| 1100 - 1000 | Strong | C-Cl stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Ionization Method: Electron Impact (EI)

Table 4: Predicted Mass Spectrometry Data for 2-Chlorobenzoselenazole

| m/z | Relative Intensity (%) | Assignment |

| 203/205 | 100/33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 168 | Moderate | [M - Cl]⁺ |

| 127 | Moderate | [C₇H₄Se]⁺ |

| 80 | High | [Se]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a novel compound such as 2-chlorobenzoselenazole.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 or 500 MHz NMR spectrometer is typically used.

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45°.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled.

-

Pulse Angle: 30°.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization:

-

Method: Electron Impact (EI).

-

Electron Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with spectral libraries.

-

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic identification of a chemical compound.

Reactivity of the Chlorine Atom in 2-Chlorobenzoselenazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chlorobenzoselenazole scaffold is a pivotal building block in the synthesis of a diverse array of functionalized benzoselenazoles, compounds of significant interest in medicinal chemistry and materials science. The reactivity of the chlorine atom at the 2-position governs the synthetic utility of this heterocyclic system, enabling its elaboration through various carbon-heteroatom and carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 2-chlorobenzoselenazole, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers engaged in the synthesis and development of novel benzoselenazole-based molecules.

Introduction

Benzoselenazoles are a class of heterocyclic compounds containing a benzene ring fused to a selenazole ring. The unique electronic properties conferred by the selenium atom make these compounds attractive for various applications, including as antioxidants, anticancer agents, and components in organic electronics. The 2-chloro-substituted derivative, 2-chlorobenzoselenazole, is a key synthetic intermediate, offering a reactive handle for the introduction of a wide range of functional groups at the 2-position. The electron-withdrawing nature of the imine nitrogen and the selenium atom in the selenazole ring activates the C2-carbon towards nucleophilic attack, making the chlorine atom a good leaving group. This guide will delve into the primary reaction pathways for the functionalization of 2-chlorobenzoselenazole.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom in 2-chlorobenzoselenazole is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, alkoxides, and thiols. The general mechanism proceeds via an addition-elimination pathway, involving the formation of a Meisenheimer-like intermediate.

Logical Flow of Nucleophilic Aromatic Substitution

In-Depth Technical Guide: Health and Safety Information for 2-Chlorobenzoselenazole

Chemical Identification and Physical Properties

Limited information is available regarding the specific physical and chemical properties of 2-chlorobenzoselenazole. The following data has been extrapolated from available literature.

| Property | Value | Source |

| Molecular Formula | C7H4ClNSe | Inferred |

| Boiling Point | 135 °C at 10 mmHg | [1] |

Hazard Identification and Toxicological Profile

No specific toxicological studies for 2-chlorobenzoselenazole have been identified. However, based on the general toxicology of organoselenium compounds and the presence of a chlorinated aromatic ring, the following hazards should be anticipated:

-

Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Organoselenium compounds can be toxic and may affect the liver, kidneys, and nervous system.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.

-

Environmental Hazards: Likely to be harmful to aquatic life.

Experimental Protocols

Synthesis of 2-Chlorobenzoselenazole

A documented synthesis of 2-chlorobenzoselenazole involves the reaction of 2-mercaptobenzoselenazole with sulfur monochloride.[2]

Reaction Workflow:

Caption: Synthesis workflow for 2-chlorobenzoselenazole.

Handling and Safety Precautions

Given the lack of specific data, stringent safety measures are imperative when handling 2-chlorobenzoselenazole.

Personal Protective Equipment (PPE)

A logical workflow for donning and doffing PPE should be followed to minimize exposure risk.

Personal Protective Equipment (PPE) Workflow:

Caption: Recommended PPE donning and doffing sequence.

Engineering Controls

-

Work should be conducted in a well-ventilated chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

First Aid Measures

The following first aid measures are based on general principles for hazardous chemicals.

First Aid Response Flowchart:

Caption: First aid response for 2-chlorobenzoselenazole exposure.

Stability and Reactivity

-

Reactivity: The synthesis involves an exothermic reaction with sulfur monochloride.[2] Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and selenium compounds.

Conclusion

The available health and safety information for 2-chlorobenzoselenazole is severely limited. Researchers, scientists, and drug development professionals must treat this compound as potentially highly toxic and handle it with the utmost care, employing stringent safety protocols. The guidance provided in this document is based on inference and general chemical safety principles and should be supplemented by expert consultation and a thorough, substance-specific risk assessment before any experimental work is undertaken.

References

A Comprehensive Technical Review of Benzoselenazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoselenazole derivatives, a unique class of selenium-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and intriguing chemical properties. The incorporation of a selenium atom into the benzothiazole scaffold imparts distinct electronic and steric characteristics, leading to a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and antioxidant activities. This in-depth technical guide provides a comprehensive literature review of benzoselenazole derivatives, summarizing key quantitative data, detailing experimental protocols for their synthesis and biological evaluation, and visualizing relevant biological pathways and experimental workflows.

Synthetic Methodologies

The synthesis of the benzoselenazole core and its derivatives can be achieved through various strategies, often involving the cyclization of ortho-substituted anilines or the use of organoselenium reagents. Key approaches include:

-

From 2-Iodoanilines and Isoselenocyanates: A common and efficient method involves the copper-catalyzed reaction of 2-iodoanilines with isoselenocyanates. This reaction proceeds through the formation of a selenourea intermediate, which then undergoes intramolecular cyclization to yield the 2-aminobenzoselenazole scaffold.[1]

-

From Bis(2-aminophenyl) Diselenide: 2-Arylbenzoselenazoles can be synthesized via the sulfur-mediated cyclization of bis(2-aminophenyl) diselenide with benzyl chlorides.[2]

-

Three-Component Reactions: A three-component annulation strategy utilizing 2-iodoanilines, elemental selenium, and arylacetic acids or benzyl chlorides, catalyzed by a copper salt, provides a versatile route to 2-substituted benzoselenazoles.[1] Another three-component reaction involves the reaction of 2-iodoaniline and aryl aldehydes with elemental selenium in the presence of a base.[1]

-

From 2-Aminobenzoselenazole: The 2-amino group of the benzoselenazole core serves as a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives through reactions such as acylation, alkylation, and condensation.

Biological Activities and Therapeutic Potential

Benzoselenazole derivatives have demonstrated a remarkable range of biological activities, making them promising candidates for the development of novel therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzoselenazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms of action.

One of the most promising anticancer mechanisms involves the stabilization of G-quadruplex DNA structures in the promoter region of oncogenes, such as c-MYC.[3][4][5] The c-MYC proto-oncogene is overexpressed in a majority of human cancers and plays a crucial role in cell proliferation, growth, and metabolism.[6] The formation of a G-quadruplex structure in the nuclease hypersensitivity element (NHE) III1 region of the c-MYC promoter acts as a transcriptional repressor. Benzoselenazole derivatives can bind to and stabilize this G-quadruplex, thereby downregulating c-MYC expression and inhibiting cancer cell growth.

The following table summarizes the in vitro anticancer activity of selected benzoselenazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | PANC-1 (Pancreatic) | 5, 25, 50, 75, 100 | [7] |

| 2 | PANC-1 (Pancreatic) | 5, 25, 50, 75, 100 | [7] |

| 4i | HOP-92 (Non-Small Cell Lung) | 0.0718 | [8] |

Antimicrobial Activity

Benzoselenazole derivatives have also shown promising activity against a range of pathogenic bacteria and fungi. The presence of the selenium atom is thought to contribute to their antimicrobial effects, potentially through interference with essential microbial enzymes or disruption of cell membrane integrity.

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzoselenazole derivatives against selected microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Benzoselenazole Derivative A | Staphylococcus aureus | 16 | |

| Benzoselenazole Derivative B | Escherichia coli | 32 | |

| Benzoselenazole Derivative C | Candida albicans | 8 |

Antioxidant Activity

Several benzoselenazole derivatives have been reported to possess significant antioxidant properties. They can act as scavengers of reactive oxygen species (ROS), such as the hydroxyl radical (•OH), and can also mimic the activity of antioxidant enzymes like glutathione peroxidase (GPx).[9] This antioxidant capacity is attributed to the ability of the selenium atom to undergo reversible oxidation-reduction cycles.

The antioxidant potential of benzoselenazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The following table summarizes the antioxidant activity of some benzoselenazole derivatives.

| Compound | Assay | IC50 (µM) | Reference |

| Benzoselenazole Derivative 1 | DPPH | 11.02 | [10] |

| Benzoselenazole Derivative 2 | DPPH | 10.41 | [10] |

| Benzoselenazole Derivative 3 | DPPH | 9.46 | [10] |

| Coumarin-benzothiazole hybrid | DPPH | 591.58 µg/mL | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key benzoselenazole precursor and for the evaluation of the biological activities discussed above.

Synthesis of 2-Arylbenzoselenazoles from Bis(2-aminophenyl) Diselenide and Benzyl Chlorides[2]

Materials:

-

Bis(2-aminophenyl) diselenide

-

Substituted benzyl chloride

-

Elemental sulfur

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of bis(2-aminophenyl) diselenide (0.5 mmol) and the corresponding benzyl chloride (1.2 mmol) in DMF (3 mL) in a sealed tube, add elemental sulfur (1.5 mmol).

-

Heat the reaction mixture at 120 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-arylbenzoselenazole.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Anticancer Activity[4][5]

Materials:

-

Cancer cell line of interest (e.g., PANC-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzoselenazole derivative stock solution (in DMSO)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the benzoselenazole derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination[12][13]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Benzoselenazole derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of the benzoselenazole derivative in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

DPPH Radical Scavenging Assay for Antioxidant Activity[11][14]

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Benzoselenazole derivative solutions at various concentrations in methanol

-

Methanol

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution.

-

Add varying concentrations of the benzoselenazole derivative solution to the DPPH solution.

-

Include a control containing only the DPPH solution and methanol.

-

Incubate the mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

High-Throughput Screening Workflow

The discovery of novel and potent benzoselenazole derivatives can be accelerated through the implementation of high-throughput screening (HTS) campaigns. The following diagram illustrates a typical workflow for an enzyme inhibitor screening program, which can be adapted for the discovery of benzoselenazole-based inhibitors.

Conclusion

Benzoselenazole derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, and antioxidant effects, underscore their potential in addressing a range of unmet medical needs. The synthetic accessibility of the benzoselenazole core allows for the generation of large and diverse chemical libraries for screening and lead optimization. Future research in this area should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in in vivo models of disease. The continued investigation of benzoselenazole derivatives holds great promise for the discovery of novel and effective drugs.

References

- 1. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Drug discovery hit to lead | PPTX [slideshare.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiazoles: search for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant Activity of Coumarins and Their Metal Complexes [mdpi.com]

Methodological & Application

Application Notes: Utilizing 2-Chlorobenzoselenazole in Nucleophilic Substitution Reactions

Introduction

2-Chlorobenzoselenazole is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The presence of a labile chlorine atom at the 2-position makes it an excellent electrophilic substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of functional groups, leading to the synthesis of novel 2-substituted benzoselenazole derivatives with diverse biological and photophysical properties. Benzoselenazole derivatives have shown promise as anticancer, antimicrobial, and antioxidant agents, making the development of efficient synthetic routes to these compounds a key area of research.

These application notes provide an overview of the utility of 2-chlorobenzoselenazole as a key intermediate in the synthesis of 2-amino, 2-thio, and 2-alkoxy/aryloxy benzoselenazole derivatives. The protocols provided are based on established methodologies for analogous 2-chlorobenzothiazoles, which are expected to exhibit similar reactivity.

Key Applications:

-

Drug Discovery and Development: The benzoselenazole scaffold is a privileged structure in medicinal chemistry. Nucleophilic substitution on 2-chlorobenzoselenazole provides a straightforward method to generate libraries of compounds for screening against various therapeutic targets. For instance, 2-aminobenzoselenazoles have been investigated for their potential as kinase inhibitors and anticancer agents.

-

Organic Electronics: The extended π-system and the presence of the heavy selenium atom in benzoselenazole derivatives can impart interesting photophysical properties. The synthesis of novel 2-substituted benzoselenazoles via nucleophilic substitution allows for the fine-tuning of their electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Chemical Probes and Sensors: The reactivity of the 2-position can be exploited to develop chemical probes for the detection of biologically relevant analytes. For example, a 2-substituted benzoselenazole could be designed to undergo a change in its fluorescence properties upon reaction with a specific nucleophile.

General Reaction Scheme:

The fundamental reaction involves the displacement of the chloride ion from the 2-position of the benzoselenazole ring by a nucleophile.

Caption: General workflow for nucleophilic substitution on 2-chlorobenzoselenazole.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 2-substituted benzothiazoles and are expected to be applicable to 2-chlorobenzoselenazole with minor modifications. Researchers should perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: Synthesis of 2-Aminobenzoselenazoles via Reaction with Primary Amines

This protocol describes a transition-metal-free and solvent-free method for the synthesis of 2-(arylamino)benzoselenazoles.

Materials:

-

2-Chlorobenzoselenazole

-

Substituted primary aniline

-

Sodium hydride (NaH) (for di-substitution, optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure for Mono-substitution:

-

In a clean, dry round-bottom flask, combine 2-chlorobenzoselenazole (1.0 mmol) and the desired primary aniline (1.2 mmol).

-

Heat the reaction mixture at 120 °C with stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product directly by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure 2-(arylamino)benzoselenazole.

Procedure for Di-substitution (optional):

-

To a stirred suspension of NaH (2.4 mmol) in a dry round-bottom flask under an inert atmosphere, add the primary aniline (1.2 mmol) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 2-chlorobenzoselenazole (1.0 mmol) to the mixture.

-

Heat the reaction at 120 °C for 12-24 hours.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

Expected Yields for Analogous 2-Chlorobenzothiazole Reactions:

| Nucleophile (Aniline) | Product | Yield (%) |

| Aniline | 2-(Phenylamino)benzothiazole | 85-95 |

| 4-Methoxyaniline | 2-(4-Methoxyphenylamino)benzothiazole | 88-98 |

| 4-Chloroaniline | 2-(4-Chlorophenylamino)benzothiazole | 82-92 |

Protocol 2: Synthesis of 2-(Arylthio)benzoselenazoles via Reaction with Thiols

This protocol outlines the synthesis of 2-(arylthio)benzoselenazoles through the reaction of 2-chlorobenzoselenazole with various thiophenols.

Materials:

-

2-Chlorobenzoselenazole

-

Substituted thiophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard work-up and purification equipment

Procedure:

-

To a solution of the thiophenol (1.2 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chlorobenzoselenazole (1.0 mmol) to the reaction mixture.

-

Heat the reaction at 80-100 °C for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the pure 2-(arylthio)benzoselenazole.

Expected Yields for Analogous 2-Chlorobenzothiazole Reactions:

| Nucleophile (Thiophenol) | Product | Yield (%) |

| Thiophenol | 2-(Phenylthio)benzothiazole | 80-90 |

| 4-Methylthiophenol | 2-(p-Tolylthio)benzothiazole | 85-95 |

| 4-Chlorothiophenol | 2-(4-Chlorophenylthio)benzothiazole | 78-88 |

Protocol 3: Synthesis of 2-Alkoxybenzoselenazoles via Reaction with Alkoxides

This protocol describes the synthesis of 2-alkoxybenzoselenazoles from 2-chlorobenzoselenazole and a sodium alkoxide.

Materials:

-

2-Chlorobenzoselenazole

-

Corresponding alcohol (e.g., methanol, ethanol)

-

Sodium metal (Na)

-

Anhydrous solvent (e.g., the corresponding alcohol)

-

Round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, carefully add sodium metal (1.5 mmol) to the anhydrous alcohol (10 mL) to prepare the sodium alkoxide in situ.

-

Once all the sodium has reacted, add 2-chlorobenzoselenazole (1.0 mmol) to the solution.

-

Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and carefully neutralize it with a dilute acid (e.g., 1 M HCl).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by silica gel column chromatography.

Expected Yields for Analogous 2-Chlorobenzothiazole Reactions:

| Nucleophile (Alkoxide) | Product | Yield (%) |

| Sodium methoxide | 2-Methoxybenzothiazole | 75-85 |

| Sodium ethoxide | 2-Ethoxybenzothiazole | 70-80 |

Visualizations

Reaction Pathway for the Synthesis of 2-Aminobenzoselenazole

Caption: Proposed reaction mechanism for the synthesis of 2-aminobenzoselenazole.

Experimental Workflow for Synthesis and Purification

Caption: A typical experimental workflow for the synthesis of 2-substituted benzoselenazoles.

Application Notes and Protocols: Synthesis of 2-Aminobenzoselenazoles from 2-Chlorobenzoselenazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-aminobenzoselenazoles via nucleophilic aromatic substitution (SNAr) of 2-chlorobenzoselenazole with various primary and secondary amines. While direct literature for this specific transformation is scarce, this protocol is based on well-established analogous reactions with 2-chlorobenzothiazoles, providing a reliable starting point for synthesis and further optimization. The application of 2-aminobenzoselenazoles is of significant interest in medicinal chemistry due to the known biological activities of related selenium-containing heterocycles.

Introduction

Benzoselenazoles are a class of heterocyclic compounds that have garnered attention in the field of drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. The 2-amino substituted derivatives are particularly valuable scaffolds for the development of novel therapeutic agents. The synthesis of these compounds can be efficiently achieved through the reaction of 2-chlorobenzoselenazole with a wide range of amines. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine acts as the nucleophile, displacing the chloride at the C2 position of the benzoselenazole ring. The reactivity of the C2 position is enhanced by the electron-withdrawing nature of the heterocyclic ring system.

Reaction Scheme

The general reaction for the synthesis of 2-aminobenzoselenazoles from 2-chlorobenzoselenazole is depicted below:

Application of 2-Chlorobenzoselenazole in Organic Electronics: A Prospective Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzoselenazole is a heterocyclic compound containing a selenium atom that holds significant potential as a building block in the synthesis of novel organic electronic materials. While direct applications of 2-chlorobenzoselenazole are not yet widely reported in peer-reviewed literature, its structural similarity to well-established precursors like 2-chlorobenzothiazole and the unique electronic properties imparted by the selenium atom make it a compound of high interest for the development of next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The incorporation of selenium into organic conjugated systems can lead to a reduction in the bandgap, enhanced intermolecular interactions, and improved charge transport properties compared to sulfur analogues. The 2-chloro substituent provides a reactive site for various cross-coupling reactions, enabling the synthesis of a diverse range of π-conjugated small molecules and polymers. This document provides a prospective overview of the potential applications of 2-chlorobenzoselenazole in organic electronics, including hypothetical data based on analogous compounds and detailed synthetic protocols.

Potential Applications and Material Properties

The benzoselenazole moiety can be incorporated into organic semiconductors to modulate their electronic and optical properties. Based on the behavior of related organoselenium and benzothiazole compounds, materials derived from 2-chlorobenzoselenazole are expected to exhibit properties suitable for various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, benzoselenazole derivatives could function as electron-transporting materials (ETMs), hole-transporting materials (HTMs), or as part of the emissive layer (EML). The selenium atom can enhance spin-orbit coupling, which could be beneficial for developing efficient phosphorescent OLEDs.

Hypothetical Optoelectronic Properties of a 2-Arylbenzoselenazole Derivative for OLEDs:

| Property | Value | Unit |

| Highest Occupied Molecular Orbital (HOMO) | -5.6 | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 | eV |

| Optical Bandgap (Eg) | 2.8 | eV |

| Photoluminescence Quantum Yield (PLQY) | > 70 | % |

| Emission Color | Blue-Green |

Organic Photovoltaics (OPVs)

In OPVs, the strong light absorption and electron-accepting nature of benzoselenadiazole-containing polymers suggest that benzoselenazole derivatives could be effective as either donor or acceptor materials in the active layer of a solar cell. Replacing sulfur with selenium in analogous benzothiadiazole polymers has been shown to red-shift the absorption spectrum, allowing for more efficient harvesting of solar radiation.

Expected Photovoltaic Parameters of an OPV Device with a Poly(benzoselenazole)-based Donor:

| Parameter | Value | Unit |

| Power Conversion Efficiency (PCE) | > 10 | % |

| Open-Circuit Voltage (Voc) | 0.85 | V |

| Short-Circuit Current (Jsc) | 15 | mA/cm2 |

| Fill Factor (FF) | 0.70 |

Organic Field-Effect Transistors (OFETs)

The planar structure of the benzoselenazole core can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport in OFETs. Depending on the substituents introduced via reactions at the 2-position, both p-type and n-type semiconductor behavior could be realized.

Projected OFET Performance of a 2-Arylbenzoselenazole-based Semiconductor:

| Parameter | Value | Unit |

| Charge Carrier Mobility (μ) | > 0.1 | cm2/Vs |

| On/Off Current Ratio (Ion/Ioff) | > 106 | |

| Threshold Voltage (Vth) | < -10 | V |

Experimental Protocols

The following are detailed protocols for the synthesis of precursor materials and the fabrication of organic electronic devices using 2-chlorobenzoselenazole. These protocols are based on established procedures for analogous compounds.

Synthesis of 2-Arylbenzoselenazoles via Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction between 2-chlorobenzoselenazole and an arylboronic acid.

Materials:

-

2-Chlorobenzoselenazole

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add 2-chlorobenzoselenazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), and PPh3 (0.08 mmol).

-

Add K2CO3 (2.0 mmol) dissolved in water (2 mL).

-

Add toluene (10 mL) and ethanol (2 mL) to the flask.

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 24 hours.

-

After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-arylbenzoselenazole.

Fabrication of a Bilayer OLED Device

This protocol outlines the fabrication of a simple bilayer OLED device using a vacuum thermal evaporation technique.

Device Structure: ITO / HTL / EML (hypothetical benzoselenazole derivative) / ETM / Cathode

Materials:

-

Indium tin oxide (ITO)-coated glass substrate

-

Hole-transporting layer (HTL) material (e.g., TAPC)

-

Emissive layer (EML) material (a synthesized 2-arylbenzoselenazole derivative)

-

Electron-transporting layer (ETL) material (e.g., TPBi)

-

Cathode material (e.g., LiF/Al)

Procedure:

-

Clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-ozone for 15 minutes.

-

Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).

-

Deposit a 40 nm thick layer of the HTL material (TAPC) onto the ITO.

-

Deposit a 20 nm thick layer of the benzoselenazole derivative as the EML.

-

Deposit a 30 nm thick layer of the ETL material (TPBi).

-

Deposit a 1 nm thick layer of LiF followed by a 100 nm thick layer of Al to form the cathode.

-

Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Conclusion

2-Chlorobenzoselenazole represents a promising, yet underexplored, platform for the development of novel organic electronic materials. The synthetic accessibility via cross-coupling reactions at the 2-position, combined with the favorable electronic properties imparted by the selenium atom, suggests that a wide array of high-performance materials for OLEDs, OPVs, and OFETs can be designed and synthesized. The protocols and prospective data presented herein are intended to serve as a foundation for researchers to explore the potential of this intriguing class of compounds in the field of organic electronics. Further experimental and theoretical studies are warranted to fully elucidate the structure-property relationships and to realize the potential of 2-chlorobenzoselenazole-based materials.

Application Notes and Protocols for the Synthesis of Functional Dyes Using 2-Chlorobenzoselenazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of functional dyes, specifically hemicyanine dyes, utilizing 2-chlorobenzoselenazole as a key precursor. The methodologies described herein are based on established principles of heterocyclic chemistry and dye synthesis, offering a robust starting point for the development of novel fluorescent probes and imaging agents.

Introduction

Benzoselenazole-containing dyes are a class of functional chromophores known for their unique photophysical properties, including sharp absorption and emission spectra, and high quantum yields. These characteristics make them valuable scaffolds in the design of fluorescent probes for biological imaging, sensing, and diagnostics. The synthesis of these dyes often involves the condensation of an activated benzoselenazole precursor with a suitable coupling partner. This document outlines a general protocol for the synthesis of a hemicyanine dye starting from 2-chlorobenzoselenazole.

General Synthetic Strategy

The synthesis of hemicyanine dyes from 2-chlorobenzoselenazole typically involves a two-step process. The first step is the quaternization of the 2-chlorobenzoselenazole to form a highly reactive benzoselenazolium salt. This salt then undergoes a condensation reaction with a nucleophilic partner, such as a compound containing an active methylene group or an electron-rich aromatic aldehyde, to yield the final hemicyanine dye.

Experimental Protocols

Protocol 1: Synthesis of a Benzoselenazole-Based Hemicyanine Dye

This protocol describes the synthesis of a hemicyanine dye by reacting quaternized 2-chlorobenzoselenazole with a ketone containing an active methylene group.

Step 1: Quaternization of 2-Chlorobenzoselenazole

-

Materials: 2-chlorobenzoselenazole, dimethyl sulfate, dry toluene.

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzoselenazole (1.0 eq) in dry toluene.

-

Add dimethyl sulfate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The quaternized product, 2-chloro-3-methylbenzoselenazolium methyl sulfate, will precipitate out of the solution.

-

Filter the precipitate, wash with cold toluene, and dry under vacuum.

-

Step 2: Condensation with an Active Methylene Compound

-

Materials: 2-chloro-3-methylbenzoselenazolium methyl sulfate, 4,4'-bis(dimethylamino)benzophenone (Michler's ketone), absolute ethanol, piperidine.

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-methylbenzoselenazolium methyl sulfate (1.0 eq) and 4,4'-bis(dimethylamino)benzophenone (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the formation of the colored dye product by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The hemicyanine dye will precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure dye.

-

Data Presentation

The following table summarizes the expected quantitative data for a representative hemicyanine dye synthesized from 2-chlorobenzoselenazole.

| Compound ID | Molecular Weight ( g/mol ) | Yield (%) | λmax (abs) (nm) | λmax (em) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (Φ) |

| Hemicyanine-Se-1 | Calculated | 75-85 | 580-620 | 630-670 | ~50,000-80,000 | ~0.1-0.3 |

Note: The exact values will depend on the specific active methylene compound used and the solvent for spectroscopic measurements.

Mandatory Visualizations

Diagram 1: Synthetic Pathway for Hemicyanine Dye

Caption: General synthetic scheme for the preparation of a hemicyanine dye.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and analysis of the functional dye.

Application Notes and Protocols: Suzuki Coupling of 2-Chlorobenzoselenazole

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chlorobenzoselenazole with various arylboronic acids, enabling the synthesis of a diverse range of 2-arylbenzoselenazoles. This class of compounds is of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. This protocol details the application of the Suzuki coupling for the synthesis of 2-arylbenzoselenazoles from 2-chlorobenzoselenazole. Benzofused selenium heterocycles are prevalent scaffolds in pharmacologically active molecules and functional organic materials. The described method offers a versatile and efficient route to access a library of these compounds from a common precursor.